molecular formula C16H13ClFN5 B3036076 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine CAS No. 338965-14-3

6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine

Cat. No. B3036076
CAS RN: 338965-14-3
M. Wt: 329.76 g/mol
InChI Key: KTFNZBKMYDBHNZ-UHFFFAOYSA-N
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Description

6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine (6-ACFP) is a novel compound that has recently been investigated for its potential therapeutic effects. 6-ACFP has been studied in a variety of contexts, including as a potential drug for the treatment of various diseases, as a tool for scientific research, and as a potential target for drug discovery.

Scientific Research Applications

1. Molecular Recognition and Crystallization

  • Cation Tautomerism in Pyrimidines : Pyrimidines, including aminopyrimidine derivatives, play a crucial role in biology and medicine, particularly in DNA. The molecular recognition involving hydrogen bonding is vital for the targeted drug action of pharmaceuticals containing these functionalities. The crystallization study of aminopyrimidine with 5-chloro-2-hydroxybenzoic acid yielded different tautomeric forms, demonstrating the importance of molecular structure in drug development (Rajam et al., 2017).

2. Synthesis and Herbicide Development

  • Synthesis in Herbicide Production : The chemical structure of interest is key in synthesizing herbicide pyrimidinyloxybenzylamine derivatives. Starting from 2,6-difluorobenzaldehyde and undergoing various chemical transformations, novel compounds with potential herbicidal applications have been synthesized, highlighting the chemical's role in agricultural chemistry (Gong Qi-sun, 2005).

3. HIV-1 Inhibition

  • HIV-1 Reverse Transcriptase Inhibition : Derivatives of 2-chloro-6-fluorobenzylamine showed significant inhibitory activity against HIV-1, especially when combined with certain structural modifications. The study demonstrated that specific substitutions in the chemical structure can enhance the inhibitory effect against HIV-1, showcasing its potential in antiviral drug development (Rotili et al., 2014).

4. Neurological Research

  • CNS Depressant Activities : Compounds derived from aminopyrimidines, including the mentioned chemical structure, have been investigated for their central nervous system (CNS) depressant activities. These studies contribute to understanding how chemical modifications can influence the therapeutic potential of compounds in treating neurological disorders (Okafor et al., 1982).

5. G Protein-Coupled Receptor Modulation

  • GPR39 Agonists Discovery : Kinase inhibitors with structural similarities to the mentioned compound have been identified as GPR39 agonists. This discovery shows the compound's potential role in modulating G protein-coupled receptors, which could have implications in various therapeutic areas (Sato et al., 2016).

6. Pharmaceutical Synthesis

  • Synthesis of Anti-Cancer Drugs : The chemical's derivatives have been used in synthesizing anti-cancer drugs, demonstrating its role in pharmaceutical chemistry and drug development processes (Ji Ya-fei, 2010).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5/c17-11-4-3-5-12(18)9(11)8-10-14(19)22-16(23-15(10)20)13-6-1-2-7-21-13/h1-7H,8H2,(H4,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFNZBKMYDBHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=CC=C3Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
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6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
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6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
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6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Reactant of Route 5
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6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Reactant of Route 6
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine

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